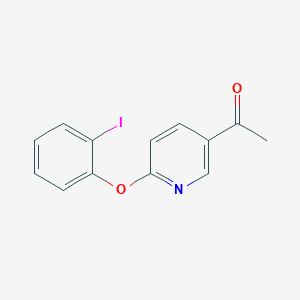

1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[6-(2-iodophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVCZVSCCDMXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Scaffolds in Organic and Medicinal Chemistrywikipedia.org

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. globalresearchonline.netnih.gov Its prevalence in a vast number of biologically active compounds and approved pharmaceuticals underscores its importance as a "privileged scaffold." nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to participate in hydrogen bonding. nih.gov These characteristics are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The versatility of the pyridine scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize biological activity and pharmacokinetic profiles. nih.gov This adaptability has made pyridine and its derivatives a focal point for the development of new therapeutic agents. researchgate.net

Role of Iodinated Aromatics in Synthetic Methodologieschiralen.com

Iodinated aromatic compounds, such as the 2-iodophenoxy group present in 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone, are highly valuable intermediates in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a reactive site for a variety of chemical transformations. This reactivity is particularly exploited in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings often utilize iodoaromatics as starting materials due to their high reactivity, which can lead to milder reaction conditions and higher yields. The iodine atom can be readily replaced with a wide range of other functional groups, including carbon, nitrogen, oxygen, and sulfur-based moieties. This versatility makes iodinated aromatics essential building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structural Features and Research Context of 1 6 2 Iodophenoxy Pyridin 3 Yl Ethanone

Strategies for Constructing the Phenoxy-Pyridine Linkage

The diaryl ether linkage between the pyridine and the 2-iodophenyl ring is a central feature of the target molecule. Two principal strategies are employed for its construction: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming phenoxy-pyridine linkages. nih.govlookchem.com This approach typically involves the reaction of an electron-deficient halopyridine with a phenoxide nucleophile. For the synthesis of the target compound, this would entail reacting a 6-halopyridine derivative with 2-iodophenoxide.

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. nih.gov The presence of an electron-withdrawing group, such as the ethanone moiety, would further activate the ring. In a plausible synthetic route, 1-(6-chloropyridin-3-yl)ethanone could be treated with the sodium or potassium salt of 2-iodophenol. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the expulsion of the halide leaving group to restore aromaticity. nih.gov

The efficiency of SNAr reactions on halopyridines is dependent on several factors, as detailed in the table below.

| Factor | Influence on SNAr Reaction | Rationale |

| Leaving Group | The reactivity order is generally F > Cl > Br > I. | The rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. lookchem.com |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, HMPA) are preferred. | These solvents effectively solvate the cation of the phenoxide salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity. lookchem.com |

| Temperature | Elevated temperatures are often required. | The reaction requires overcoming a significant activation energy barrier, and heating can dramatically increase the reaction rate. Microwave irradiation has also been shown to decrease reaction times significantly. lookchem.com |

Modern synthetic chemistry often favors metal-catalyzed cross-coupling reactions for the formation of diaryl ethers due to their broader substrate scope and often milder conditions compared to traditional SNAr. The most common methods are the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-O bond formation.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an aryl halide and a phenol. nih.govresearchgate.net In this context, 1-(6-bromopyridin-3-yl)ethanone could be coupled with 2-iodophenol in the presence of a copper catalyst (e.g., CuI, Cu2O) and a base (e.g., K2CO3, Cs2CO3) in a high-boiling polar solvent like DMF or pyridine.

Buchwald-Hartwig C-O Coupling: A more contemporary approach is the palladium-catalyzed etherification. This reaction offers high efficiency under relatively mild conditions. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the aryl halide (the 6-halopyridine derivative), followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. researchgate.net

A comparison of these metal-catalyzed methods is presented below.

| Method | Catalyst System | Typical Base | Advantages |

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | K2CO3, Cs2CO3 | Inexpensive catalyst, well-established method. nih.gov |

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)2) with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos) | NaOt-Bu, K3PO4 | Milder reaction conditions, broader functional group tolerance, generally higher yields. |

Approaches for Assembling the Ethanone Moiety on the Pyridine Ring

The introduction of the acetyl (ethanone) group at the 3-position of the pyridine ring is another key synthetic challenge.

Direct Friedel-Crafts acylation of pyridines is generally unsuccessful. The pyridine nitrogen, being basic, coordinates strongly with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring towards electrophilic substitution and makes the reaction fail. nih.govchemicalforums.com

However, several alternative strategies have been developed to achieve the acylation of pyridine rings:

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form pyridyl lithium or magnesium species. These organometallic intermediates can then react with an acylating agent, such as acetyl chloride or N,N-dimethylacetamide, to install the ethanone group. The position of metalation is directed by existing substituents on the ring.

Radical Acylation: Acyl radicals can be generated from aldehydes and added to protonated pyridine rings. This method often requires an oxidant for the final aromatization step and can lead to mixtures of isomers. youtube.com

Cross-Coupling Reactions: A pre-functionalized pyridine, such as 3-bromopyridine (B30812) or 3-cyanopyridine, can be used. For instance, a 3-bromopyridine derivative can undergo a Stille or Suzuki coupling with an appropriate organotin or organoboron reagent, or a Negishi coupling with an organozinc reagent, to introduce the acetyl group.

A common and reliable method for introducing a ketone functional group is through the oxidation of a corresponding secondary alcohol. libretexts.org In this strategy, a precursor molecule such as 1-(6-(2-iodophenoxy)pyridin-3-yl)ethanol would be synthesized first. This alcohol can then be oxidized to the desired ethanone.

The precursor alcohol can be prepared by reacting a 3-lithiated pyridine derivative with acetaldehyde (B116499) or by the reduction of a corresponding ester.

Several reagents are effective for the oxidation of secondary alcohols to ketones, with a key consideration being the prevention of over-oxidation. semanticscholar.org

| Oxidizing Agent | Description | Typical Conditions |

| Pyridinium chlorochromate (PCC) | A mild and selective oxidant that converts secondary alcohols to ketones efficiently. libretexts.orgmasterorganicchemistry.com | CH2Cl2 (DCM) solvent at room temperature. |

| Jones Reagent (CrO3/H2SO4) | A strong oxidizing agent. Effective for secondary alcohols but can be harsh on sensitive functional groups. libretexts.org | Acetone solvent. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. | Cryogenic temperatures (-78 °C), DCM solvent. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation. | DCM solvent at room temperature. |

For a substrate like 1-(6-(2-iodophenoxy)pyridin-3-yl)ethanol, a mild reagent such as PCC or DMP would be preferable to avoid side reactions involving the sensitive iodo-group or the ether linkage. researchgate.net

Incorporation of the 2-Iodophenyl Group

The 2-iodophenyl group is most logically introduced by using 2-iodophenol as a starting material in the etherification step (Section 2.1). This approach ensures the correct regiochemistry of the iodine atom from the outset.

Alternatively, if a phenoxypyridine precursor were synthesized first, the iodine could be introduced later via electrophilic aromatic substitution. However, this method presents challenges with regioselectivity. The phenoxy group is an ortho-, para-director. While the ortho-position on the pyridine-linked ring is blocked, the other ortho- and para-positions on the phenyl ring would compete for iodination, leading to a mixture of products.

A more controlled, albeit longer, route would involve a directed ortho-metalation (DoM) strategy. A phenoxypyridine could be synthesized with a directing group on the phenyl ring, which would then facilitate lithiation at the ortho-position. Quenching this lithiated intermediate with an iodine source (e.g., I2) would selectively install the iodine atom at the desired position before the directing group is removed.

Direct Iodination Strategies

A straightforward approach to this compound could involve the direct iodination of a precursor molecule, 1-(6-phenoxypyridin-3-yl)ethanone. This method relies on the electrophilic substitution of a hydrogen atom on the activated phenoxy ring with an iodine electrophile. The phenoxy group is an ortho-, para-directing activator, meaning the iodine will preferentially add to the positions ortho or para to the ether linkage. Since the desired product has the iodine at the ortho position, reaction conditions would need to be optimized to favor this isomer.

Common iodinating reagents suitable for this transformation include iodine monochloride (ICl), N-iodosuccinimide (NIS), or a mixture of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The choice of solvent can also influence the regioselectivity and efficiency of the reaction.

Table 1: Potential Reagents for Direct Iodination

| Reagent | Solvent Options | Typical Conditions |

| Iodine Monochloride (ICl) | Dichloromethane, Acetic Acid | Room temperature or gentle heating |

| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | Room temperature, often with an acid catalyst |

| Iodine / Oxidizing Agent | Acetic Acid, Sulfuric Acid | Varies with oxidizing agent, often requires cooling |

It is important to note that direct iodination may lead to a mixture of mono-, di-, and tri-iodinated products, as well as constitutional isomers (ortho- and para-). Therefore, careful control of stoichiometry and reaction conditions, followed by chromatographic purification, would be necessary to isolate the desired this compound.

Cross-Coupling Reactions Involving Halogenated Precursors

An alternative and often more controlled approach involves the formation of the diaryl ether bond through a cross-coupling reaction. This typically involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.

A common strategy would be the reaction of 1-(6-halopyridin-3-yl)ethanone (where the halogen is typically chlorine or fluorine) with 2-iodophenol. The electron-withdrawing nature of the acetyl group and the pyridine nitrogen activates the 6-position of the pyridine ring towards nucleophilic attack. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Alternatively, the Ullmann condensation offers a classic method for forming diaryl ethers. This copper-catalyzed reaction would involve coupling 1-(6-halopyridin-3-yl)ethanone with 2-iodophenol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern protocols utilize copper catalysts with ligands, allowing for milder reaction conditions.

Table 2: Comparison of Diaryl Ether Formation Methods

| Method | Precursors | Catalyst/Reagent | Typical Solvents |

| Nucleophilic Aromatic Substitution | 1-(6-chloropyridin-3-yl)ethanone, 2-iodophenol | Strong base (e.g., NaH) | DMF, DMSO |

| Ullmann Condensation | 1-(6-bromopyridin-3-yl)ethanone, 2-iodophenol | Copper salt/ligand | DMF, Dioxane |

Advanced Palladium-Catalyzed Cross-Coupling Technologies

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies could be applied to the synthesis of this compound or its derivatives.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. researchgate.net To synthesize a derivative of the target compound, one could envision coupling a boronic acid or ester derivative of this compound with another aryl halide. Conversely, if a halogen were present on the pyridine ring of the target scaffold, it could be coupled with various arylboronic acids. nih.gov

For instance, if one were to start with 1-(6-chloro-pyridin-3-yl)ethanone and couple it with (2-iodophenoxy)boronic acid, this would be a direct route to the target molecule. However, the synthesis of the required boronic acid might be a consideration.

Table 3: Typical Components of a Suzuki-Miyaura Reaction

| Component | Examples |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand, PdCl2(dppf) |

| Ligand | Triphenylphosphine (PPh3), SPhos, XPhos |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Toluene, Dioxane, DMF, often with water |

Sonogashira Coupling Strategies for Alkynyl-Aryl Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction could be used to introduce an alkyne substituent onto the this compound scaffold, assuming a suitable halide precursor is available. For example, if a bromo or iodo substituent were present at a different position on the pyridine or phenoxy ring, it could undergo Sonogashira coupling with a variety of terminal alkynes. soton.ac.ukscirp.org

A typical Sonogashira reaction involves a palladium catalyst, a copper(I) salt (such as CuI), a base (often an amine like triethylamine, which can also serve as the solvent), and a phosphine ligand. chemicalbook.com

Heck and Negishi Coupling Applications

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.org This could be employed to introduce alkenyl groups to the core structure of this compound, provided a halide is present on the aromatic system. The reaction typically uses a palladium catalyst, a base, and a phosphine ligand. organic-chemistry.orglibretexts.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and could be used to form C-C bonds with the target scaffold.

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While the primary application is for C-N bond formation, analogous palladium-catalyzed methods for C-O bond formation (Buchwald-Hartwig etherification) have been developed. These reactions could potentially be used to construct the diaryl ether linkage in this compound by coupling 1-(6-halopyridin-3-yl)ethanone with 2-iodophenol. This approach often requires specific ligands, such as bulky, electron-rich phosphines, to facilitate the C-O reductive elimination from the palladium center. libretexts.org

Table 4: Overview of Advanced Palladium-Catalyzed Reactions

| Reaction | Bond Formed | Key Reactants |

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Organoboron compound, Organohalide |

| Sonogashira Coupling | C-C (Alkynyl-Aryl) | Terminal alkyne, Organohalide |

| Heck Coupling | C-C (Alkenyl-Aryl) | Alkene, Organohalide |

| Buchwald-Hartwig Analog | C-O (Aryl-Aryl Ether) | Alcohol/Phenol, Organohalide |

Utilization of Pyridine Sulfinates and Boronates as Coupling Partners

The synthesis of complex substituted pyridines, such as this compound, often relies on robust cross-coupling reactions to form key carbon-carbon or carbon-heteroatom bonds. Pyridine boronates and, more recently, pyridine sulfinates have emerged as critical nucleophilic coupling partners in palladium-catalyzed reactions. rsc.orgsigmaaldrich.com

Pyridine boronates, specifically pyridinylboronic acids and their esters, are widely used in the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its functional group tolerance and relatively mild conditions. sigmaaldrich.com The synthesis of the pyridinylboronic acid intermediates can be achieved through several methods, including metal-halogen exchange of pyridinyl halides followed by borylation, or palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.orgnih.gov For a molecule like the target compound, a retrosynthetic approach might involve a Suzuki coupling between a boronic acid derivative of the pyridine core and an aryl halide, or vice versa, to construct a biaryl precursor if the synthesis plan required it.

However, the application of pyridine boronates is not without challenges. Notably, pyridine-2-boronates are often unstable and can exhibit low reactivity in cross-coupling reactions, which complicates their use in synthesizing 2-substituted pyridines. rsc.orgsigmaaldrich.com

To address these limitations, pyridine sulfinates have been developed as highly effective alternatives to boronates. sigmaaldrich.com Research has demonstrated that pyridine-2-sulfinates can serve as superior nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. rsc.orgsigmaaldrich.com These reagents are typically bench-stable solids and can lead to highly efficient couplings where their boronate counterparts fail. sigmaaldrich.com The use of sulfinate salts as radical precursors has also found broad utility, enabling novel retrosynthetic disconnections and rapid diversification of molecular scaffolds. nih.gov

While a specific synthetic route for this compound using these reagents is not detailed in the literature, one can conceptualize their application. For instance, if the synthesis involved building a more complex substituent on the pyridine ring, a pyridine sulfinate or boronate at either the 3- or 6-position of a suitable precursor could be coupled with a corresponding partner to form a key C-C bond.

| Reagent Type | General Application in Pyridine Synthesis | Advantages & Disadvantages |

| Pyridine Boronates | Suzuki-Miyaura cross-coupling to form C-C bonds. orgsyn.org | Advantages: Well-established methodology, broad substrate scope. Disadvantages: Instability and low reactivity, especially for 2-pyridyl derivatives. rsc.orgsigmaaldrich.com |

| Pyridine Sulfinates | Palladium-catalyzed desulfinylative cross-coupling with aryl halides. rsc.org | Advantages: Excellent stability (bench-stable solids), high reactivity, superior for 2-substituted pyridines. sigmaaldrich.comDisadvantages: Newer methodology, may require specific catalyst systems. |

Total Synthesis and Retrosynthetic Analysis Considerations

Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the final target molecule and works backward through a series of disconnections to identify simpler, readily available starting materials. amazonaws.com For a molecule such as this compound, several logical retrosynthetic pathways can be proposed.

The most prominent disconnection is at the C-O ether linkage between the pyridine ring and the 2-iodophenoxy group. This is a common strategy for diaryl ethers.

Retrosynthetic Pathway A: C(aryl)-O Bond Disconnection

This pathway involves disconnecting the ether bond, which simplifies the target molecule into two key synthons: a substituted pyridine and 2-iodophenol. The forward synthesis would then involve forming this bond, likely through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed coupling such as an Ullmann condensation or a Buchwald-Hartwig C-O coupling.

Target Molecule: this compound

Disconnection: C(pyridine)-O bond

Precursors: 1-(6-halopyridin-3-yl)ethanone (e.g., where halo is Cl or Br) and 2-iodophenol.

The precursor 1-(6-chloropyridin-3-yl)ethanone is a known compound that can be synthesized from commercially available materials. The coupling reaction would typically be performed using a base, such as potassium carbonate or sodium hydride, and potentially a copper or palladium catalyst to facilitate the reaction.

Retrosynthetic Pathway B: C(aryl)-C(acetyl) Bond Disconnection

An alternative strategy is to disconnect the C-C bond between the pyridine ring and the acetyl group. This approach would require the prior synthesis of the 6-(2-iodophenoxy)pyridine core.

Target Molecule: this compound

Disconnection: C(pyridine)-C(acetyl) bond

Precursors: 2-(2-Iodophenoxy)-5-halopyridine (e.g., where halo is Br or I) and a suitable acetylating agent.

The forward synthesis for this pathway could involve several established methods for introducing an acetyl group onto an aromatic ring. For example, the 5-halopyridine derivative could be converted to an organometallic reagent (e.g., organolithium or Grignard reagent) followed by reaction with an acetylating agent like acetyl chloride or N-methoxy-N-methylacetamide. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with acetyltributylstannane or a Negishi coupling, could be employed.

| Retrosynthetic Pathway | Key Disconnection | Key Precursors | Potential Forward Synthesis Method |

| Pathway A | C(aryl)-O Ether Bond | 1-(6-halopyridin-3-yl)ethanone 2-Iodophenol | Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation) |

| Pathway B | C(aryl)-C(acetyl) Bond | 2-(2-Iodophenoxy)-5-halopyridine Acetylating Reagent | Organometallic addition or Pd-catalyzed cross-coupling (e.g., Stille, Negishi) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential for confirming its constitution.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridinyl and iodophenoxy rings, as well as for the methyl protons of the ethanone group. The aromatic region would likely be complex due to the various proton-proton couplings. The protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to those on the iodophenoxy ring due to the electron-withdrawing nature of the nitrogen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ethanone group would be readily identifiable by its characteristic downfield shift. The carbon atoms attached to the iodine and oxygen atoms would also exhibit predictable chemical shifts.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.60 | s | 3H | -CH₃ |

| ~6.90 | d | 1H | Pyridine-H |

| ~7.10 | t | 1H | Iodophenoxy-H |

| ~7.40 | t | 1H | Iodophenoxy-H |

| ~7.55 | d | 1H | Iodophenoxy-H |

| ~7.90 | d | 1H | Iodophenoxy-H |

| ~8.30 | dd | 1H | Pyridine-H |

| ~8.90 | d | 1H | Pyridine-H |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~26.0 | -CH₃ |

| ~90.0 | C-I |

| ~115.0 | Pyridine-CH |

| ~122.0 | Iodophenoxy-CH |

| ~125.0 | Iodophenoxy-CH |

| ~129.0 | Pyridine-C |

| ~130.0 | Iodophenoxy-CH |

| ~140.0 | Iodophenoxy-CH |

| ~148.0 | Pyridine-CH |

| ~152.0 | Pyridine-CH |

| ~153.0 | C-O (Iodophenoxy) |

| ~163.0 | C-O (Pyridine) |

| ~196.0 | C=O |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other significant bands would include C-O-C stretching vibrations from the ether linkage, C=N and C=C stretching vibrations from the pyridine ring, and C-H stretching and bending vibrations.

FT-Raman spectroscopy would provide complementary information. While the carbonyl stretch is often weak in Raman, the aromatic ring vibrations are typically strong, aiding in the characterization of the pyridinyl and iodophenoxy moieties.

Expected Vibrational Data (cm⁻¹)

| FT-IR Frequency | FT-Raman Frequency | Assignment |

| ~3050 | ~3050 | Aromatic C-H stretch |

| ~2920 | ~2920 | Aliphatic C-H stretch |

| ~1690 | ~1690 | C=O stretch (ketone) |

| ~1580 | ~1580 | C=C/C=N stretch (pyridine) |

| ~1470 | ~1470 | Aromatic C=C stretch |

| ~1240 | - | Aryl-O-Aryl stretch (asymmetric) |

| ~1020 | ~1020 | In-plane C-H bend |

| ~830 | ~830 | Out-of-plane C-H bend |

| ~650 | ~650 | C-I stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₃H₁₀INO₂), the expected molecular weight is approximately 339.13 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 339 would be expected. The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the acetyl group. Common fragments would include ions corresponding to the iodophenoxy and acetylpyridine moieties.

Expected Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 339 | 80 | [M]⁺ |

| 324 | 100 | [M - CH₃]⁺ |

| 296 | 30 | [M - COCH₃]⁺ |

| 212 | 50 | [C₆H₄IO]⁺ |

| 121 | 60 | [C₅H₄NCOCH₃]⁺ |

| 78 | 40 | [C₅H₄N]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Assuming a suitable crystal of this compound could be grown, X-ray diffraction would reveal the conformation of the molecule, particularly the dihedral angle between the pyridinyl and iodophenoxy rings. It would also provide precise measurements of all bond lengths, confirming the connectivity established by other spectroscopic methods. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, would also be elucidated.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1280 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.76 |

Computational Chemistry and Theoretical Investigations of 1 6 2 Iodophenoxy Pyridin 3 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netresearchgate.net

For 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone, the HOMO is typically localized on the electron-rich iodophenoxy ring, while the LUMO is often distributed over the electron-accepting acetyl-pyridine system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The energy gap and related quantum chemical descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's stability and reactivity profile. materialsciencejournal.org

Table 1: Calculated Quantum Chemical Parameters for this compound Note: These are representative values based on DFT calculations for analogous structures.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.88 |

| Energy Gap | ΔE | 4.27 |

| Ionization Potential | I ≈ -EHOMO | 6.15 |

| Electron Affinity | A ≈ -ELUMO | 1.88 |

| Global Hardness | η = (I - A) / 2 | 2.135 |

| Global Softness | S = 1 / (2η) | 0.234 |

| Electronegativity | χ = (I + A) / 2 | 4.015 |

| Chemical Potential | μ = -χ | -4.015 |

| Global Electrophilicity Index | ω = μ2 / (2η) | 3.77 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface, color-coded for clarity. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas are concentrated around the oxygen atom of the carbonyl group, the ether oxygen, and the nitrogen atom of the pyridine (B92270) ring.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. These are typically found around the hydrogen atoms of the molecule.

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear visual representation of the molecule's polarity and highlights the regions most likely to engage in intermolecular interactions. youtube.com

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformation (the global minimum on the potential energy surface) and understand the energy barriers between different conformers. For this compound, key rotatable bonds include the C-O bonds of the ether linkage and the C-C bond connecting the acetyl group to the pyridine ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed. This analysis reveals the low-energy conformers and the transition states that separate them. The global minimum energy structure obtained from this analysis is crucial as it represents the most probable structure of the molecule and is used for subsequent calculations of other properties like electronic structure and vibrational frequencies.

Predictive Spectroscopic Data Generation (e.g., Computational NMR and Vibrational Frequencies)

Computational methods can reliably predict various spectroscopic data, which can be used to interpret and verify experimental results. dntb.gov.ua

Vibrational Frequencies (IR/Raman): DFT calculations can compute the vibrational modes of a molecule. The resulting frequencies correspond to absorption peaks in Infrared (IR) and Raman spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement. These calculations allow for the assignment of specific spectral bands to particular molecular motions, such as the characteristic C=O stretching of the ketone or the C-O-C stretching of the ether. materialsciencejournal.org

Table 2: Predicted Key Vibrational Frequencies for this compound Note: These are representative values based on DFT calculations for analogous structures.

| Vibrational Mode | Predicted Scaled Frequency (cm-1) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on pyridine and phenyl rings |

| Aliphatic C-H Stretch | 2980-2920 | Stretching of C-H bonds in the methyl group |

| Carbonyl C=O Stretch | ~1690 | Stretching of the ketone C=O double bond |

| Aromatic C=C/C=N Stretch | 1600-1450 | Ring stretching vibrations of pyridine and phenyl groups |

| Asymmetric C-O-C Stretch | ~1250 | Stretching of the ether linkage |

| C-I Stretch | ~550 | Stretching of the carbon-iodine bond |

Computational NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also possible. By using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus can be computed. The chemical shifts are then determined relative to a standard reference compound, such as Tetramethylsilane (TMS). These predicted spectra are invaluable for assigning experimental NMR signals and confirming the molecular structure. mdpi.com

Reactivity and Stability Assessments (e.g., Fukui Functions, Bond Dissociation Energies)

Fukui Functions: Conceptual DFT provides tools to analyze local reactivity. Fukui functions are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, these functions condense the reactivity information of the frontier molecular orbitals into a value for each atomic site, thus pinpointing the most reactive centers within the molecule.

Bond Dissociation Energies (BDE): The stability of a molecule can be assessed by calculating the energy required to break its chemical bonds. The Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. ucsb.edu Theoretical calculations of BDEs can identify the weakest bonds in a molecule, which are often the most likely sites for initial decomposition or reaction. For this compound, the C-I bond is expected to be one of the weaker bonds and a potential site for reactivity.

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, it appears that this particular compound has not yet been the subject of such an investigation.

Computational studies have been performed on structurally related, but distinct, compounds. For instance, theoretical investigations and crystal structure analyses have been conducted on molecules such as 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone and 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone. nih.govresearchgate.netresearchgate.netnih.govnih.gov However, the results of these studies are not directly applicable to this compound due to significant differences in their chemical structures.

The absence of published MD simulation data for this compound means that a detailed analysis of its conformational dynamics, solvation effects, and interactions with biological macromolecules from this perspective is not currently possible. Future computational research could bridge this gap and provide valuable insights into the molecular behavior of this compound.

Reactivity and Chemical Transformations of 1 6 2 Iodophenoxy Pyridin 3 Yl Ethanone

Reactions at the Ethanone (B97240) Moiety

The ethanone group, an acetyl substituent on the pyridine (B92270) ring, is a versatile functional group that can undergo a range of reactions typical of ketones. These include reductions, oxidations, and various condensation and nucleophilic addition reactions.

The carbonyl group of the ethanone moiety is susceptible to both reduction and oxidation, providing pathways to alcohol and carboxylic acid derivatives, respectively.

Reduction: The acetyl group can be readily reduced to a secondary alcohol, 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanol. This transformation is typically achieved using common reducing agents. The choice of reagent can influence the selectivity and reaction conditions.

| Reagent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanol | Methanol or ethanol, Room temperature |

| Lithium aluminum hydride (LiAlH₄) | 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanol | Anhydrous ether or THF, 0 °C to room temperature |

This table is generated based on typical reduction reactions of acetylpyridines.

Oxidation: While the oxidation of an acetyl group to a carboxylic acid can be more challenging, it can be accomplished using strong oxidizing agents. This would convert the ethanone moiety into a carboxyl group, yielding 6-(2-Iodophenoxy)nicotinic acid.

| Reagent | Product | Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | 6-(2-Iodophenoxy)nicotinic acid | Basic conditions, heat |

| Sodium hypochlorite (B82951) (NaOCl) | 6-(2-Iodophenoxy)nicotinic acid | Haloform reaction conditions |

This table is generated based on typical oxidation reactions of methyl ketones.

The α-protons of the ethanone's methyl group are acidic, allowing for the formation of an enolate which can act as a nucleophile. Furthermore, the electrophilic carbonyl carbon is a target for various nucleophiles. wikipedia.orgmasterorganicchemistry.com

Condensation Reactions: In the presence of a base, 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone can undergo aldol-type condensation reactions with aldehydes or ketones. wikipedia.org This reaction proceeds through an enolate intermediate and results in the formation of a new carbon-carbon bond, yielding β-hydroxy ketones which can subsequently dehydrate to form α,β-unsaturated ketones. For instance, a crossed-aldol reaction with an aromatic aldehyde like benzaldehyde (B42025) would lead to a chalcone-like structure. researchgate.netlabflow.com

Nucleophilic Addition: The carbonyl carbon can be attacked by a variety of nucleophiles. wikipedia.org For example, reaction with Grignard reagents (R-MgBr) would lead to the formation of tertiary alcohols after acidic workup. Addition of cyanide, followed by hydrolysis, provides a route to α-hydroxy acids.

Transformations Involving the 2-Iodo Substituent

The iodine atom on the phenoxy ring is an excellent leaving group in transition metal-catalyzed cross-coupling reactions and can also participate in halogen-metal exchange, opening up numerous avenues for molecular diversification.

The carbon-iodine bond is particularly reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity order for aryl halides in these reactions is generally I > Br > OTf >> Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This method is highly versatile for forming biaryl structures. For example, reacting this compound with phenylboronic acid would yield 1-(6-(biphenyl-2-yloxy)pyridin-3-yl)ethanone. rsc.orgresearchgate.net

Heck-Mizoroki Reaction: This reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org For instance, reaction with styrene (B11656) under Heck conditions would introduce a styrenyl group at the 2-position of the phenoxy ring. youtube.com

Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This is a direct method to synthesize arylalkynes. youtube.com

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl ether derivative |

| Heck-Mizoroki | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Et₃N | Alkenyl-substituted diaryl ether |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted diaryl ether |

This table provides generalized examples of cross-coupling reactions.

The iodine atom can be readily exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org This iodine-lithium exchange is a rapid and efficient process, often faster than competing nucleophilic addition to other functional groups in the molecule. harvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.orgnumberanalytics.com

This reaction generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide followed by acidification yields a carboxylic acid, while reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. This method provides a powerful alternative to cross-coupling for functionalization. stackexchange.comechemi.com

Reactivity of the Phenoxy-Pyridine Linkage

The ether linkage between the pyridine and phenoxy rings is a diaryl ether-type bond. Generally, diaryl ethers are known for their high chemical stability and are resistant to cleavage. wikipedia.orgrsc.org Cleavage of such robust C-O bonds typically requires harsh reaction conditions, such as high temperatures and the use of strong acids (e.g., HBr, HI) or strong bases. wikipedia.orgmdma.ch

However, the presence of the electron-withdrawing pyridine ring and the specific substitution pattern may influence the bond's reactivity. For instance, selective cleavage of a similar phenoxy-pyridine bond in the herbicide Diflufenican has been demonstrated under both acidic and basic hydrolysis conditions, suggesting that under certain circumstances, this linkage can be a site for chemical transformation. researchgate.net Furthermore, recent advances in catalysis have shown that even stable C-O bonds in poly(aryl ethers) can be selectively cleaved using specialized nickel catalyst systems. rsc.org Therefore, while the phenoxy-pyridine linkage in this compound is expected to be robust under most synthetic conditions, its cleavage is not inconceivable under specific, targeted hydrolytic or catalytic protocols.

Heterocyclic Transformations of the Pyridine Core

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the heterocyclic transformations of the pyridine core of this compound. While extensive research exists on the general reactivity of the pyridine ring and its derivatives, studies focusing on the modification of the pyridine nucleus within this particular molecule have not been reported.

General principles of pyridine chemistry suggest that the pyridine core of this compound could potentially undergo a variety of transformations. These could include, but are not limited to, N-oxidation, N-alkylation, and various cycloaddition reactions. The electron-withdrawing nature of the acetyl group at the 3-position is expected to influence the regioselectivity of these potential reactions. However, without specific experimental data for this compound, any discussion of its reactivity in heterocyclic transformations remains speculative.

Further investigation into the reactivity of this compound is required to elucidate the specific pathways and products of its heterocyclic transformations. Such studies would be valuable in expanding the synthetic utility of this molecule and understanding the influence of its substituent pattern on the reactivity of the pyridine core.

Structure Activity Relationship Sar Methodologies Applied to Analogues of 1 6 2 Iodophenoxy Pyridin 3 Yl Ethanone

Design Principles for Structural Analogues and Libraries

The design of structural analogues and libraries for 1-(6-(2-iodophenoxy)pyridin-3-yl)ethanone is guided by established medicinal chemistry principles. A primary strategy involves the systematic modification of the three key components of the molecule: the iodophenoxy ring, the central pyridine (B92270) core, and the acetyl group at the 3-position. The goal is to create a diverse set of compounds to comprehensively probe the chemical space around the parent molecule. nih.gov

Key design considerations often include:

Isosteric and Bioisosteric Replacements: Replacing specific atoms or groups with others that have similar physical or chemical properties to investigate the importance of size, electronics, and hydrogen bonding capabilities. For instance, the iodine atom on the phenoxy ring could be replaced with other halogens (Br, Cl, F) or small alkyl groups to modulate lipophilicity and electronic effects.

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems (e.g., pyrimidine (B1678525), pyrazine, or even non-aromatic rings) to explore different spatial arrangements of the key pharmacophoric features.

Functional Group Modification: Altering the acetyl group to other functionalities such as amides, esters, or small alkyl chains to probe interactions with the target protein.

The assembly of focused libraries of these analogues allows for high-throughput screening and rapid generation of SAR data.

Rational Modification Strategies of the Core Scaffold

Rational modification of the this compound scaffold is a hypothesis-driven approach to enhance desired biological activities and properties. These strategies are often informed by initial screening results or by structural information of the biological target.

Common modification strategies include:

Modification of the Pyridine Ring: Alterations to the pyridine ring itself, such as the introduction of substituents or its replacement with other heterocycles, can affect the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds.

Chain Extension or Truncation of the Acetyl Group: Modifying the length and nature of the side chain at the 3-position of the pyridine ring can explore the depth and shape of the binding pocket of the target protein.

These rational modifications are crucial for fine-tuning the pharmacological profile of the lead compound.

In Silico Approaches in SAR Elucidation

Computational methods play a pivotal role in modern drug discovery and are extensively used to understand the SAR of novel compounds. For analogues of this compound, in silico approaches provide valuable insights into their potential biological activity and mechanism of action. mdpi.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the analogues of this compound, docking studies can:

Identify Potential Biological Targets: By docking the compound against a panel of known protein structures, potential biological targets can be identified.

Predict Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target's binding site. For instance, the pyridine nitrogen might act as a hydrogen bond acceptor, while the iodophenoxy group could engage in hydrophobic interactions.

Guide Rational Drug Design: The insights gained from docking can guide the design of new analogues with improved binding affinity and selectivity.

| Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Hypothetical Kinase A | -8.5 | Lys72, Leu148, Asp164 |

| 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone | Hypothetical Kinase A | -7.9 | Lys72, Leu148, Asp164 |

| 1-(6-(Phenoxy)pyridin-3-yl)ethanone | Hypothetical Kinase A | -7.2 | Leu148, Asp164 |

This table is illustrative and based on hypothetical docking results.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis. jchemlett.comresearchgate.net

The process involves:

Data Collection: A dataset of synthesized analogues with their experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) are calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Correlation between Structural Features and Research Observations

The culmination of SAR studies is the establishment of clear correlations between specific structural features and observed biological activity. For the analogues of this compound, several key relationships have been observed in various research contexts. nih.gov

| Structural Modification | Observed Effect on Activity | Plausible Rationale |

| Replacement of iodine with smaller halogens | Decrease in potency | The larger iodine atom may be crucial for filling a specific hydrophobic pocket in the target protein. |

| Introduction of a hydroxyl group on the phenoxy ring | Increase in potency | The hydroxyl group may form a critical hydrogen bond with a key residue in the binding site. |

| Conversion of the acetyl group to a larger alkyl chain | Loss of activity | The binding pocket may have a size constraint, and larger groups may introduce steric clashes. |

| Replacement of the pyridine ring with a pyrimidine ring | Altered selectivity profile | The change in the nitrogen atom positions may favor binding to a different set of off-target proteins. |

This table presents hypothetical correlations for illustrative purposes.

These correlations provide a roadmap for the further optimization of this chemical series, guiding the design of next-generation compounds with enhanced efficacy and improved pharmacological properties.

Applications of 1 6 2 Iodophenoxy Pyridin 3 Yl Ethanone As a Research Building Block

Role in the Development of Advanced Organic Syntheses

There is currently no specific information available in peer-reviewed journals or patents that details the role of 1-(6-(2-Iodophenoxy)pyridin-3-yl)ethanone in the development of advanced organic syntheses. General synthetic strategies involving similar pyridine (B92270) and iodophenoxy motifs are well-established; however, direct application of this specific compound has not been documented.

Utility in the Creation of Novel Heterocyclic Systems

Scientific literature does not currently contain specific examples or detailed studies on the utility of this compound in the creation of novel heterocyclic systems. The presence of the ketone and aryl iodide functionalities suggests potential for intramolecular cyclization reactions or as a precursor for more complex heterocyclic scaffolds, but experimental data to support this is not available.

Contribution to Scaffold Development for Diverse Chemical Research Areas

There is no documented evidence of this compound contributing to scaffold development for diverse chemical research areas. While pyridine-based scaffolds are of significant interest in medicinal chemistry and materials science, the specific contributions of this compound have not been reported.

Q & A

Q. Methodological Insight :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, which may lead to side reactions .

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% optimizes cross-coupling yields while minimizing costs .

Basic Research Question

Q. Advanced Research Note :

- Contradictions in NMR : Overlapping signals from pyridine and phenoxy protons may require 2D-COSY or HSQC for unambiguous assignment .

- Heavy atom effect in XRD : Iodine’s high electron density can cause refinement artifacts; TWINABS is recommended for absorption correction .

What challenges arise in crystallographic refinement due to the iodine substituent?

Advanced Research Question

The iodine atom introduces absorption effects and disorder in crystal lattices:

Q. Case Study :

- A related iodophenyl ethanone (CAS 14452-30-3) showed 0.8 Å positional disorder for iodine, resolved via SHELXD for phase determination .

How can hydrogen bonding patterns influence the compound’s stability and reactivity?

Advanced Research Question

Advanced Research Question

Q. Contradiction Analysis :

- Literature conflict : Some studies report 80% yield at 25°C, while others note <50% due to iodine loss. This discrepancy is resolved by slow addition of acyl chloride to control exothermicity .

What strategies optimize HPLC purity for this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.